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Compound of Interest

Compound Name: Diallyl hexahydrophthalate

Cat. No.: B075857 Get Quote

For researchers, scientists, and professionals in drug development, the precise confirmation of

a molecule's structure is a critical step in ensuring the quality, efficacy, and safety of chemical

compounds. This guide provides a comprehensive comparison of spectroscopic techniques for

validating the molecular structure of diallyl hexahydrophthalate, with supporting experimental

data and detailed protocols. As a key alternative, diallyl phthalate is used for comparative

analysis to highlight the distinguishing spectral features arising from the saturated versus

aromatic core.

Diallyl hexahydrophthalate is an organic compound with the molecular formula C₁₄H₂₀O₄. Its

structure consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups. The

validation of this structure relies on identifying the characteristic signals from the cyclohexane

ring, the ester functionalities, and the terminal allyl groups using a combination of

spectroscopic methods.

Spectroscopic Validation Workflow
A logical workflow for the structural elucidation of diallyl hexahydrophthalate involves a multi-

technique approach to gather unambiguous evidence for each part of the molecule.

A streamlined workflow for spectroscopic validation.
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The following tables summarize the predicted and experimental spectroscopic data for diallyl
hexahydrophthalate and the comparative compound, diallyl phthalate.

Infrared (IR) Spectroscopy Data

Functional Group
Predicted/Observed
Frequency (cm⁻¹) for
Diallyl Hexahydrophthalate

Observed Frequency
(cm⁻¹) for Diallyl Phthalate

C=O (Ester) ~1735 (strong) ~1730 (strong)

C=C (Allyl) ~1645 (medium) ~1640 (medium)

=C-H (Allyl) ~3080 (medium) ~3080 (medium)

C-H (Cyclohexane) ~2860-2940 (strong) -

C-H (Aromatic) - ~3050 (medium)

C-O (Ester) ~1170-1250 (strong) ~1120-1280 (strong)

¹H NMR Spectroscopy Data (Predicted/Observed, 400
MHz, CDCl₃)

Proton Environment
Predicted Chemical Shift
(δ, ppm) for Diallyl
Hexahydrophthalate

Observed Chemical Shift
(δ, ppm) for Diallyl
Phthalate[1][2]

-CH=CH₂ (Allyl) 5.85-6.00 (m) 5.90-6.10 (m)

-CH=CH₂ (Allyl) 5.20-5.35 (m) 5.25-5.45 (m)

-O-CH₂- (Allyl) ~4.60 (d) ~4.80 (d)

Cyclohexane Ring Protons 1.40-2.50 (m) -

Aromatic Ring Protons - 7.50-7.80 (m)

¹³C NMR Spectroscopy Data (Predicted/Observed, 100
MHz, CDCl₃)
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Carbon Environment
Predicted Chemical Shift
(δ, ppm) for Diallyl
Hexahydrophthalate

Observed Chemical Shift
(δ, ppm) for Diallyl
Phthalate[1][3]

C=O (Ester) ~174 ~167

-CH=CH₂ (Allyl) ~132 ~132

-CH=CH₂ (Allyl) ~118 ~118

-O-CH₂- (Allyl) ~65 ~66

Cyclohexane Ring Carbons 25-45 -

Aromatic Ring Carbons - 128-132

Mass Spectrometry Data
Ion

Predicted m/z for Diallyl
Hexahydrophthalate

Observed m/z for Diallyl
Phthalate

[M]⁺ 252 246

[M-allyl]⁺ 211 205

[M-C₃H₅O₂]⁺ 181 175

Phthalic Anhydride fragment - 148

[C₄H₅]⁺ (from allyl) 57 57

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.
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Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: As diallyl hexahydrophthalate is a liquid, a neat spectrum can be

obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium

chloride (NaCl) plates to form a thin film.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Scan range: 4000-400 cm⁻¹.

Number of scans: 16-32.

Resolution: 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with
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a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Ionization: Use electron ionization (EI) or a soft ionization technique such as electrospray

ionization (ESI).

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the presence of key structural motifs.

Conclusion
The combination of IR, NMR, and mass spectrometry provides a robust and definitive method

for the structural validation of diallyl hexahydrophthalate. IR spectroscopy confirms the

presence of the ester and allyl functional groups. ¹H and ¹³C NMR spectroscopy provide

detailed information about the chemical environment of each proton and carbon atom, clearly

distinguishing the cyclohexane core from an aromatic one. Finally, mass spectrometry confirms

the molecular weight and provides fragmentation data consistent with the proposed structure.

By comparing these results with a known analogue like diallyl phthalate, researchers can

confidently verify the molecular integrity of diallyl hexahydrophthalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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